Methyl 2-(4-chloropyridin-2-yl)acetate
Description
Overview of Pyridine (B92270) as a Crucial Heterocyclic Scaffold
Pyridine, a six-membered heterocyclic aromatic compound with the chemical formula C₅H₅N, is isoelectronic with benzene. The presence of a nitrogen atom in the ring, however, imparts distinct chemical properties. The nitrogen atom's lone pair of electrons makes pyridine a weak base and a good nucleophile. chemscene.commdpi.com This electronic feature also influences the reactivity of the ring, making it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, while electrophilic substitution occurs with more difficulty and typically at the 3-position. chemscene.com
The pyridine ring is a privileged scaffold in medicinal chemistry, found in a vast number of approved drugs and biologically active natural products. copernicus.orgnih.gov Its ability to form hydrogen bonds and engage in various intermolecular interactions makes it a valuable component for designing molecules that can effectively bind to biological targets. copernicus.org The structural and electronic versatility of the pyridine nucleus allows for fine-tuning of a molecule's physicochemical properties, such as solubility and metabolic stability. bldpharm.com
Significance of Acetate (B1210297) Esters in Synthetic Pathways
Acetate esters are a fundamental class of organic compounds characterized by the presence of a -C(O)O- functional group. They are widely utilized in organic synthesis for several key reasons. Firstly, the ester group can serve as a protecting group for carboxylic acids, masking their reactivity while other transformations are carried out on the molecule. Secondly, esters are versatile intermediates that can be converted into a variety of other functional groups, including carboxylic acids, amides, and alcohols. uni.lu
The methyl acetate group, in particular, is often employed due to its relatively small size and the ease of its introduction and removal. In the context of pyridine-containing molecules, the acetate ester moiety can be strategically positioned to influence the molecule's reactivity and to serve as a handle for further synthetic modifications.
Contextualization of Methyl 2-(4-chloropyridin-2-yl)acetate within Modern Chemical Research
This compound is a specific example of a pyridine-2-yl acetate derivative. The presence of a chlorine atom at the 4-position of the pyridine ring is of particular significance. Halogen atoms, such as chlorine, are known to modulate the electronic properties of aromatic rings and can serve as a site for cross-coupling reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation.
While detailed research findings specifically on this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules of interest in medicinal and process chemistry. For instance, the related compound, 4-Chloro-2-Pyridinecarboxylic Acid Methyl Ester, is a known chemical intermediate. tcichemicals.comsigmaaldrich.comchemicalbook.comaladdin-e.com The study of compounds like this compound is often driven by their potential as building blocks for the synthesis of more complex molecules with desired biological or material properties. The 4-chloropyridin-2-yl core has been identified in compounds synthesized for various research applications.
Scope and Objectives of Research on Pyridine-2-yl Acetate Frameworks
Research into pyridine-2-yl acetate frameworks is generally motivated by the need for novel and efficient synthetic routes to functionalized pyridine derivatives. The objectives of such research often include:
Development of Novel Synthetic Methodologies: Creating new and improved methods for the synthesis of pyridine-2-yl acetates, often focusing on aspects like yield, selectivity, and the use of readily available starting materials.
Exploration of Reactivity: Investigating the chemical reactivity of the pyridine-2-yl acetate scaffold to understand how the interplay between the pyridine ring and the acetate group influences its behavior in various chemical transformations.
Application as Synthetic Intermediates: Utilizing pyridine-2-yl acetates as key intermediates in the total synthesis of complex natural products or in the preparation of libraries of compounds for drug discovery.
Investigation of Biological Activity: Screening pyridine-2-yl acetate derivatives and their downstream products for potential pharmacological activity, leveraging the known biological importance of the pyridine scaffold.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-chloropyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)5-7-4-6(9)2-3-10-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJHAYBLKNGEFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206247-78-0 | |
| Record name | methyl 2-(4-chloropyridin-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Mechanistic Studies of Methyl 2 4 Chloropyridin 2 Yl Acetate
Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring in Methyl 2-(4-chloropyridin-2-yl)acetate is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic property makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2 and C4).
The chlorine atom at the 4-position of this compound is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom significantly lowers the electron density at the C4 position, facilitating attack by nucleophiles. stackexchange.comuoanbar.edu.iq This process does not follow a classical SN1 or SN2 mechanism but proceeds via a bimolecular addition-elimination pathway. stackexchange.com
The mechanism involves the initial attack of a nucleophile on the electron-deficient carbon atom bearing the chloro group. This forms a negatively charged intermediate, often called a Meisenheimer complex, where the negative charge is delocalized across the aromatic system and stabilized by the electronegative nitrogen atom. vaia.compearson.com The subsequent step is the departure of the chloride ion, which is a good leaving group, to restore the aromaticity of the pyridine ring. vaia.com
A variety of nucleophiles can be employed to displace the chloro group, leading to a diverse range of 4-substituted pyridine derivatives. Common nucleophiles include amines, alkoxides, and thiolates. For instance, the reaction with dimethylamine (B145610) yields the corresponding 4-dimethylaminopyridine (B28879) derivative. vaia.com
Table 1: Examples of Nucleophilic Substitution on 4-Chloropyridine (B1293800) Derivatives
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | Dimethylamine | 4-Aminopyridine derivative |
| Alkoxide | Sodium Ethoxide | 4-Alkoxypyridine derivative |
This table presents generalized reactions based on the known reactivity of the 4-chloropyridine scaffold.
Reactions at the Ester Functional Group
The methyl ester functionality of this compound is also a site for various chemical transformations, including hydrolysis, transesterification, and reduction.
The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(4-chloropyridin-2-yl)acetic acid, can be achieved under either acidic or basic conditions.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic acyl substitution by a hydroxide (B78521) ion. The hydroxide attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion. A final, rapid acid-base reaction between the carboxylic acid and the methoxide ion drives the reaction to completion.
Acid-Catalyzed Hydrolysis: This is a reversible process. The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfer, methanol (B129727) is eliminated as a leaving group, and subsequent deprotonation yields the carboxylic acid product.
It is important to note that pyridylacetic acids, the products of this hydrolysis, can be susceptible to decarboxylation under certain conditions. acs.org
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this reaction can be catalyzed by either an acid or a base.
In a typical acid-catalyzed transesterification, the mechanism is analogous to acid-catalyzed hydrolysis. The ester's carbonyl oxygen is protonated, followed by nucleophilic attack from a new alcohol molecule (R'-OH). After a series of proton transfers, methanol is eliminated, and the new ester is formed. Base-catalyzed transesterification involves the attack of an alkoxide ion (R'-O⁻) on the ester's carbonyl carbon.
Table 2: General Conditions for Transesterification
| Catalyst | Typical Conditions |
|---|---|
| Acid (e.g., H₂SO₄, TsOH) | Excess of the new alcohol (R'-OH), often with heating. |
The methyl ester group can be reduced to a primary alcohol, yielding 2-(4-chloropyridin-2-yl)ethanol. This transformation requires strong reducing agents capable of reducing esters.
Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. The reduction mechanism involves the nucleophilic addition of a hydride ion (from LiAlH₄) to the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses to eliminate the methoxide group, forming an aldehyde intermediate. The aldehyde is immediately reduced further by another equivalent of hydride to form the primary alcohol upon acidic workup.
Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters on its own. However, its reactivity can be enhanced. One method involves the activation of the ester, for instance, by converting it into a mixed anhydride, which can then be reduced by NaBH₄. nih.gov This approach offers greater chemoselectivity, which can be crucial in complex molecules. nih.gov
Table 3: Common Reagents for Ester Reduction
| Reagent | Typical Solvent | Product |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | Primary Alcohol |
Reactions at the Alpha-Carbon of the Acetate (B1210297) Chain
The carbon atom situated between the ester's carbonyl group and the pyridine ring (the α-carbon) is particularly reactive. Its protons are acidic due to the electron-withdrawing effects of both adjacent groups, facilitating the formation of a nucleophilic enolate intermediate.
Alkylations and Condensation Reactions (e.g., with amines or alcohols)
The primary reactivity at the alpha-carbon stems from the formation of an enolate ion. This nucleophile can then participate in various carbon-carbon bond-forming reactions.
Alkylations: While specific studies on the alkylation of this compound are not extensively documented, the principles of enolate chemistry provide a clear theoretical framework. pressbooks.publibretexts.orglibretexts.org Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), can deprotonate the alpha-carbon to form a resonance-stabilized enolate. nih.gov This enolate can subsequently react with primary or methyl alkyl halides in an S(_N)2 reaction to introduce an alkyl group at the alpha-position. pressbooks.publibretexts.orglibretexts.org Secondary and tertiary halides are generally unsuitable as they tend to favor elimination reactions. pressbooks.publibretexts.org The general mechanism for such alkylations is a cornerstone of synthetic organic chemistry, allowing for the extension of carbon chains. pressbooks.pub
Condensation Reactions: The ester functionality of this compound can undergo condensation reactions with amines and alcohols, although these reactions typically require specific conditions.
With Amines (Amidation): Direct reaction with an amine to form an amide is generally a slow process. libretexts.org This transformation, known as aminolysis, often requires heating or catalytic activation to proceed at a reasonable rate. The reaction involves the nucleophilic attack of the amine on the ester's carbonyl carbon, followed by the elimination of methanol. libretexts.org
With Alcohols (Transesterification): The reaction with another alcohol, in the presence of an acid or base catalyst, can lead to the exchange of the ester's alcohol component. This equilibrium process, known as transesterification, would replace the methyl group with the new alkyl group from the reacting alcohol.
A recent development in the related field of ester transformations is the ZrH-catalyzed semi-reductive imination or enamination. chemrxiv.org This method allows for the conversion of esters to imines and enamines using hydrosilanes and amines, preserving the aldehyde oxidation level. chemrxiv.org While not directly demonstrated on this compound, it represents a modern approach to forming C-N bonds from ester precursors. chemrxiv.org
Table 1: Potential Reactions at the α-Carbon
| Reaction Type | Reagents | Potential Product Structure | Notes |
|---|
| Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | | R should be a methyl or primary alkyl group. pressbooks.publibretexts.org | | Amidation | Amine (R-NH₂) | | Often requires heat or catalysis. libretexts.org | | Transesterification | Alcohol (R-OH), Acid/Base Catalyst | | An equilibrium process. |
Cyclization Reactions Leading to Heterocyclic Frameworks
The structure of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems, most notably indolizine (B1195054) derivatives. The indolizine core is a feature in many natural products and pharmaceutically active compounds. mdpi.com
The general strategy involves the formation of a pyridinium (B92312) ylide from the parent pyridine compound, which then undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile. For derivatives of 2-(pyridin-2-yl)acetate, several methods have been developed to achieve this transformation.
Copper/Iodine-Mediated Oxidative Cross-Coupling/Cyclization: A notable method involves the reaction of 2-(pyridin-2-yl)acetate derivatives with simple olefins, mediated by a copper catalyst and iodine. fao.orgnih.gov This process facilitates an oxidative cross-coupling and subsequent cyclization to afford 1,3-disubstituted or 1,2,3-trisubstituted indolizines in moderate to excellent yields. fao.orgnih.gov
Reaction with gem-Difluoroalkenes: A copper-catalyzed coupling cyclization between 2-(pyridin-2-yl)acetate and gem-difluoroalkenes has been shown to produce bisubstituted indolizine derivatives. This reaction proceeds through the cleavage of C-F bonds. rsc.org
Metal-Free Annulation: Substituted indolizines can also be synthesized from 2-pyridylacetates and ynals (alkynes with an aldehyde group) under metal-free and solvent-free conditions, using molecular oxygen as the oxidant. organic-chemistry.org
These cyclization reactions highlight the utility of the pyridylacetate scaffold in constructing complex heterocyclic frameworks through various catalytic systems. organic-chemistry.org
Table 2: Examples of Cyclization Reactions for Indolizine Synthesis
| Reaction Type | Key Reagents | Resulting Framework | Reference |
|---|---|---|---|
| Oxidative Cross-Coupling/Cyclization | Olefins, Cu/I₂ | Substituted Indolizines | fao.orgnih.gov |
| Copper-Catalyzed Cyclization | gem-Difluoroalkenes, Cu catalyst | Bisubstituted Indolizines | rsc.org |
| Metal-Free Annulation | Ynals, O₂ | 3-Acylated Indolizines | organic-chemistry.org |
Electrophilic Aromatic Substitution on the Pyridine Nucleus
The pyridine ring is generally considered electron-deficient compared to benzene, making it less reactive towards electrophilic aromatic substitution (EAS). wikipedia.org The electronegative nitrogen atom deactivates the ring, and under the strongly acidic conditions often required for EAS, the nitrogen is protonated, further deactivating the ring. wikipedia.orgrsc.org
For this compound, the pyridine ring is substituted with two groups: a chloro group at the 4-position and a methyl acetate group at the 2-position. Both of these groups are generally deactivating.
Activation via N-Oxidation: A common strategy to enhance the reactivity of pyridines toward EAS is to first form the pyridine N-oxide. wikipedia.orgwikipedia.org The N-oxide group is electron-donating through resonance, activating the ring for electrophilic attack, particularly at the 2- and 4-positions. wikipedia.orgwikipedia.org Following the substitution reaction, the N-oxide can be removed by deoxygenation, for example, with zinc dust. wikipedia.org For the title compound, N-oxidation would activate the 2- and 4-positions, but since these are already substituted, the utility of this approach for further substitution is limited. However, it can dramatically alter the electronic properties and subsequent reactivity. Computational studies on the nitration of pyridine-N-oxide indicate that while kinetic control might favor ortho substitution, the thermodynamically more stable product is the para-substituted one, which aligns with experimental observations. rsc.org
Oxidation Reactions of the Pyridine Ring or Side Chain
The most common oxidation reaction for pyridine and its derivatives is the formation of the corresponding N-oxide. wikipedia.org
Pyridine N-Oxide Formation: The nitrogen atom in the pyridine ring possesses a lone pair of electrons and can be oxidized by peracids, such as peroxybenzoic acid or meta-chloroperoxybenzoic acid (m-CPBA), or by hydrogen peroxide in the presence of a suitable catalyst. wikipedia.orggoogle.com For the related compound 2-chloropyridine, oxidation to 2-chloropyridine-N-oxide has been achieved with high yield and conversion using hydrogen peroxide and a mesoporous molecular sieve (MCM-41) as a catalyst. google.com This N-oxide is a valuable intermediate for producing other compounds, such as the fungicide zinc pyrithione. wikipedia.org It is expected that this compound would undergo a similar oxidation at the ring nitrogen under these conditions.
Oxidation of the acetate side chain is less common and would require specific reagents to avoid reaction at the more susceptible pyridine nitrogen or the aromatic ring itself.
Investigation of Reaction Pathways and Transition States
Enolate Formation and Alkylation: The alkylation at the alpha-carbon proceeds through an enolate intermediate. The transition state for the S(_N)2 reaction between the enolate and an alkyl halide would involve the backside attack of the nucleophilic alpha-carbon on the electrophilic carbon of the alkyl halide. libretexts.org
Electrophilic Aromatic Substitution: The mechanism for EAS on the pyridine ring involves a two-step process: initial attack by the electrophile to form a resonance-stabilized cationic intermediate (a σ-complex or arenium ion), followed by deprotonation to restore aromaticity. rsc.org Computational studies on pyridine nitration confirm a stepwise polar mechanism and highlight that the high activation energy for the protonated species effectively prevents the reaction in strongly acidic media. rsc.org
Cyclization to Indolizines: The mechanism for the 1,3-dipolar cycloaddition to form indolizines involves the initial formation of a pyridinium ylide. This ylide then reacts with a dipolarophile (like an alkene or alkyne) in a concerted or stepwise cycloaddition to form the fused ring system, which then aromatizes to the final indolizine product. organic-chemistry.org
Modern computational chemistry, particularly using machine learning and quantum chemistry methods, is increasingly capable of predicting the fleeting transition states of chemical reactions. mit.edumit.edu Such models can calculate the structures of reactants, products, and the high-energy transition state that connects them, providing crucial insights into reaction feasibility and mechanism. mit.edu Applying these methods to the reactions of this compound could elucidate the precise energetic profiles and structural details of its various transformations.
Applications of Methyl 2 4 Chloropyridin 2 Yl Acetate As a Building Block in Complex Molecular Synthesis
Precursor for Diversified Pyridine (B92270) Scaffolds
The 4-chloropyridine (B1293800) moiety within Methyl 2-(4-chloropyridin-2-yl)acetate is a key handle for introducing molecular diversity. The chlorine atom acts as a leaving group in numerous metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at this position. This capability is fundamental to creating libraries of substituted pyridine derivatives for screening in drug discovery and materials science. nih.gov
Key cross-coupling reactions applicable to this scaffold include:
Suzuki-Miyaura Coupling: This reaction pairs the chloropyridine with an organoboron compound (like a boronic acid or ester) to form a C-C bond. libretexts.org It is a powerful method for synthesizing biaryl and vinyl-substituted pyridines. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.org While chloroarenes can be less reactive than their bromo or iodo counterparts, the use of electron-rich, bulky phosphine (B1218219) ligands can facilitate the coupling of aryl chlorides. mdpi.com Studies on 2,4-dihalopyridines have shown that regioselectivity can be controlled under specific conditions, making these scaffolds highly useful for targeted synthesis. researchgate.net
Sonogashira Coupling: This reaction forms a C-C bond between the chloropyridine and a terminal alkyne, creating an alkynylpyridine derivative. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Modern, copper-free protocols have been developed to avoid the undesirable homocoupling of alkynes. organic-chemistry.orgnih.gov The use of bulky, electron-rich phosphine ligands with a palladium source has been shown to effectively catalyze the Sonogashira coupling of aryl bromides at room temperature, a principle that can be extended to activated aryl chlorides. organic-chemistry.org
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the chloropyridine with a primary or secondary amine. It is a cornerstone for the synthesis of N-aryl and N-heteroaryl amines, which are prevalent motifs in pharmaceuticals. nih.gov Highly effective catalyst systems, often employing sterically hindered phosphine ligands, can couple aryl chlorides with a broad range of amines, including those on other heterocyclic rings. acs.org The reaction of 4-chloropyridine with primary amines has been shown to proceed to completion with very low catalyst loadings. acs.org
Table 1: Cross-Coupling Reactions for Pyridine Scaffold Diversification
| Reaction Name | Bond Formed | Reactants | Key Features |
|---|---|---|---|
| Suzuki-Miyaura Coupling | C(sp²) - C(sp²) / C(sp³) | Aryl/vinyl boronic acid or ester | Forms biaryl or vinylpyridine systems. libretexts.org |
| Sonogashira Coupling | C(sp²) - C(sp) | Terminal alkyne | Creates alkynylpyridine structures. wikipedia.org |
| Buchwald-Hartwig Amination | C(sp²) - N | Primary or secondary amine | Synthesizes N-substituted pyridines. nih.gov |
Role in the Construction of Advanced Heterocyclic Systems (e.g., thiazolidinones, oxadiazoles)
While direct synthesis of complex heterocycles like thiazolidinones and oxadiazoles (B1248032) from this compound is not extensively documented, the compound serves as an ideal precursor for the necessary intermediates. The methyl ester functionality can be readily converted into a hydrazide or an amidoxime (B1450833), which are the key components for building these advanced heterocyclic systems.
Thiazolidinones: The synthesis of 4-thiazolidinone (B1220212) rings typically involves the cyclocondensation of a Schiff base with a thiol-containing carboxylic acid, most commonly thioglycolic acid. researchgate.netijpsonline.com The general synthetic pathway is as follows:
Hydrazide Formation: this compound can be converted to the corresponding hydrazide, 2-(4-chloropyridin-2-yl)acetohydrazide, by reacting it with hydrazine (B178648) hydrate.
Schiff Base Formation: The resulting hydrazide is then condensed with various aromatic or heterocyclic aldehydes to form N-acylhydrazones (Schiff bases).
Cyclization: The Schiff base undergoes cyclocondensation with thioglycolic acid, often in the presence of a catalyst like anhydrous ZnCl₂, to yield the desired N-substituted 4-thiazolidinone ring. researchgate.netnih.gov
Thiazolidinone derivatives are a well-known class of biologically active compounds, exhibiting a wide range of activities including antibacterial and antifungal properties. ijpsonline.comnih.govmdpi.com
1,2,4-Oxadiazoles: The most common route to 3,5-disubstituted 1,2,4-oxadiazoles is the reaction of an amidoxime with an acylating agent. researchgate.netnih.gov The synthetic strategy using this compound as the starting material would be:
Amide/Nitrile Formation: The methyl acetate (B1210297) group can be converted to a primary amide, which is then dehydrated to the corresponding nitrile, 2-(4-chloropyridin-2-yl)acetonitrile.
Amidoxime Synthesis: The nitrile is reacted with hydroxylamine (B1172632) to produce the key intermediate, 2-(4-chloropyridin-2-yl)acetamidoxime.
Cyclization: The amidoxime is then reacted with an acylating agent (such as an acyl chloride or anhydride) followed by cyclodehydration to form the 1,2,4-oxadiazole (B8745197) ring. researchgate.netnih.gov One-pot methods using esters and amidoximes in a superbase medium like NaOH/DMSO have also been developed. nih.govmdpi.com
1,2,4-Oxadiazoles are recognized as important scaffolds in medicinal chemistry, often serving as stable bioisosteres for ester and amide groups. nih.gov They are found in compounds developed as nematicides and for their antiproliferative activity. nih.govmdpi.com
Intermediate in the Synthesis of Pharmacologically Relevant Compounds (focus on synthetic routes and methodologies, e.g., Sorafenib intermediates)
This compound is a direct precursor to a key intermediate in the synthesis of Sorafenib, an oral multikinase inhibitor used in cancer therapy. The structure of Sorafenib contains a central N-methylpicolinamide moiety linked to a phenoxy group at the C4-position.
The synthetic route to this crucial Sorafenib intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide, can begin with this compound.
Synthetic Route:
Amidation: The first step involves the conversion of the methyl ester of this compound into the corresponding N-methyl amide. This is typically achieved by direct amidation with a solution of methylamine (B109427). This reaction produces 4-chloro-N-methylpicolinamide .
Etherification (Nucleophilic Aromatic Substitution): The 4-chloro-N-methylpicolinamide intermediate then undergoes a nucleophilic aromatic substitution reaction with 4-aminophenol. The chlorine atom at the C4-position of the pyridine ring is displaced by the phenoxy group of 4-aminophenol. This reaction is typically carried out in the presence of a base, such as potassium tert-butoxide, which deprotonates the phenol (B47542) to form a more potent nucleophile. justia.com
Final Urea (B33335) Formation: The resulting compound, 4-(4-aminophenoxy)-N-methylpicolinamide , is the key intermediate. It is then coupled with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the final urea linkage, completing the synthesis of Sorafenib. justia.com
This multi-step synthesis highlights the strategic importance of the starting material, where the acetate group is first transformed into the required amide, and the chloro group is subsequently used as a reactive handle for constructing the core structure of the final drug molecule.
Table 2: Synthesis of Sorafenib Intermediate
| Step | Starting Material | Reagent(s) | Product |
|---|---|---|---|
| 1. Amidation | This compound | Methylamine (MeNH₂) | 4-chloro-N-methylpicolinamide |
| 2. Etherification | 4-chloro-N-methylpicolinamide | 4-aminophenol, Potassium tert-butoxide | 4-(4-aminophenoxy)-N-methylpicolinamide |
| 3. Urea Formation | 4-(4-aminophenoxy)-N-methylpicolinamide | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Sorafenib |
Application in Agrochemical and Specialty Chemical Synthesis
The chloropyridine scaffold is a well-established structural motif in the field of agrochemicals. Many commercial pesticides, including fungicides and herbicides, contain substituted pyridine rings. justia.comgoogle.com this compound serves as a versatile building block for accessing novel agrochemical candidates due to the reactivity of both its chloro-substituent and its acetate side chain.
The synthesis of agrochemicals often mirrors strategies used in pharmaceutical development. The chloro-group can be displaced or used in cross-coupling reactions to attach other fragments known to impart biological activity. For example, patents disclose numerous pyridine derivatives with fungicidal or herbicidal properties where the pyridine ring is substituted with various aryl, heteroaryl, and alkyl groups. justia.comgoogleapis.com
Furthermore, the ester functionality can be modified to create different classes of compounds. It can be hydrolyzed to the carboxylic acid, reduced to an alcohol, or converted to amides, all of which can be further functionalized. This flexibility allows chemists to systematically modify the structure to optimize properties such as potency, selectivity, and environmental persistence. For instance, the synthesis of pyrimidine-based pesticides often involves intermediates derived from acetoacetate (B1235776) esters. patsnap.com The development of novel nematicides has also explored the 1,2,4-oxadiazole scaffold, which can be synthesized from precursors derived from this compound. mdpi.com
Chemoselective Transformations for Targeted Molecular Architectures
The presence of two distinct functional groups in this compound allows for chemoselective transformations, which are crucial for the efficient synthesis of complex molecules. The reactivity of the C4-chloro group towards palladium-catalyzed cross-coupling reactions differs significantly from the reactivity of the C2-methyl ester group towards hydrolysis, amidation, or reduction. This orthogonality enables chemists to selectively modify one part of the molecule while leaving the other intact for subsequent reactions.
Examples of Chemoselective Strategies:
Cross-Coupling First: A Suzuki or Sonogashira reaction can be performed at the C4-position to install a new aryl or alkynyl group. The methyl ester at the C2-position is generally stable under these conditions. In a subsequent step, the ester can be hydrolyzed to a carboxylic acid, converted to an amide, or reduced to an alcohol, leading to a highly functionalized pyridine derivative.
Ester Modification First: The methyl ester can be selectively converted into an amide (e.g., with methylamine to form the Sorafenib intermediate) or a hydrazide (with hydrazine for subsequent heterocycle formation). The C4-chloro group typically remains unchanged under these conditions and is available for a later-stage nucleophilic aromatic substitution or cross-coupling reaction.
This ability to perform stepwise, selective reactions is a hallmark of a valuable synthetic building block, as it provides a logical and controlled pathway to complex molecular targets without the need for extensive use of protecting groups. nih.gov
Spectroscopic and Structural Elucidation of Methyl 2 4 Chloropyridin 2 Yl Acetate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), within a molecule. By analyzing chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms can be mapped.
The ¹H NMR spectrum of "Methyl 2-(4-chloropyridin-2-yl)acetate" is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the acetate (B1210297) group, and the methyl protons of the ester.
The pyridine ring protons will appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. Due to the substitution pattern, three signals are anticipated for the pyridine ring:
A doublet for the proton at position 6 (H-6), ortho to the nitrogen, which would be the most downfield of the aromatic signals.
A doublet of doublets for the proton at position 5 (H-5).
A singlet or a narrowly split doublet for the proton at position 3 (H-3).
The methylene protons (-CH₂-) adjacent to the pyridine ring and the carbonyl group are expected to produce a singlet around δ 3.8-4.2 ppm. The methyl protons (-OCH₃) of the ester group will also appear as a sharp singlet, typically in the range of δ 3.6-3.9 ppm. mdpi.com
Table 1: Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine H-6 | ~8.3-8.5 | d |
| Pyridine H-5 | ~7.2-7.4 | dd |
| Pyridine H-3 | ~7.1-7.3 | s or d |
| -CH₂- | ~3.9-4.1 | s |
| -OCH₃ | ~3.7-3.8 | s |
Note: This is an illustrative table based on typical chemical shifts for similar compounds.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For "this compound," distinct signals are expected for each unique carbon atom.
The pyridine ring carbons will resonate in the aromatic region (δ 120-160 ppm). The carbon bearing the chlorine atom (C-4) and the carbons adjacent to the nitrogen (C-2 and C-6) will have characteristic chemical shifts. The methylene carbon (-CH₂-) will likely appear around δ 40-45 ppm. The carbonyl carbon (-C=O) of the ester is expected to be significantly downfield, in the range of δ 168-172 ppm. The methoxy (B1213986) carbon (-OCH₃) will produce a signal around δ 52-55 ppm. mdpi.comrsc.org
Table 2: Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~170 |
| Pyridine C-2 | ~158 |
| Pyridine C-6 | ~150 |
| Pyridine C-4 | ~145 |
| Pyridine C-3 | ~125 |
| Pyridine C-5 | ~122 |
| -OCH₃ | ~53 |
| -CH₂- | ~42 |
Note: This is an illustrative table based on typical chemical shifts for similar compounds.
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. rsc.orgbldpharm.com Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable. rsc.org
A COSY spectrum would reveal correlations between adjacent protons, for instance, confirming the coupling between H-5 and H-6 on the pyridine ring. rsc.org An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal. rsc.org For more complex derivatives, Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish long-range (2-3 bond) correlations, further solidifying the structural assignment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
In EI-MS, the sample is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum displays the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure.
For "this compound," the molecular ion peak would be expected at an m/z corresponding to its molecular formula (C₈H₈ClNO₂). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio) would be observed. Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and cleavage of the bond between the methylene group and the pyridine ring.
Table 3: Predicted EI-MS Fragmentation for an Isomer, Methyl 2-(2-chloropyridin-4-yl)acetate
| Adduct | m/z |
|---|---|
| [M]⁺ | 185.02 |
| [M+H]⁺ | 186.03 |
| [M+Na]⁺ | 208.01 |
Note: This data is for an isomeric compound and serves as an illustration.
ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This technique is excellent for confirming the molecular weight of the compound. For "this compound," the ESI-MS spectrum would be expected to show a prominent peak at m/z corresponding to [C₈H₈ClNO₂ + H]⁺. High-resolution mass spectrometry (HRMS) using ESI can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a precise molecular formula.
For this compound (C₈H₈ClNO₂), HRMS provides an experimental mass that can be compared to the calculated theoretical exact mass. The presence of the chlorine atom results in a characteristic isotopic pattern, with two major peaks corresponding to the presence of ³⁵Cl and ³⁷Cl isotopes, in an approximate 3:1 ratio. This isotopic signature is a key identifier for chlorine-containing compounds. Fragmentation patterns observed in the mass spectrum further corroborate the proposed structure. Common fragmentation pathways for this molecule would include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃), and cleavage of the bond between the methylene bridge and the pyridine ring, providing definitive structural confirmation. mdpi.comresearchgate.net
Table 1: Theoretical HRMS Data for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) [M+H]⁺ |
| C₈H₉³⁵ClNO₂⁺ | ³⁵Cl | 186.0316 |
| C₈H₉³⁷ClNO₂⁺ | ³⁷Cl | 188.0287 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the energy required to cause a specific vibrational motion (e.g., stretching or bending) of the bonds within that group.
The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure. The most prominent of these is the strong absorption from the carbonyl (C=O) stretch of the ester group. Other significant peaks include those for the C-O stretching of the ester, C=C and C=N stretching vibrations within the pyridine ring, and the C-Cl stretch. The spectrum for the parent 4-chloropyridine (B1293800) shows characteristic absorptions for the chlorinated pyridine ring, which would also be present in the target molecule's spectrum. nih.govchemicalbook.com
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | 1735 - 1750 |
| C-O (Ester) | Stretch | 1100 - 1300 |
| C=C, C=N (Aromatic Ring) | Stretch | 1400 - 1600 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic -CH₂) | Stretch | 2850 - 2960 |
| C-Cl | Stretch | 600 - 800 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, several chromatographic methods are indispensable for assessing its purity, monitoring its synthesis, and isolating it from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method is typically employed. sielc.comhelixchrom.com In this setup, the compound is passed through a column packed with a nonpolar stationary phase (such as C18-silica) using a polar mobile phase.
The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives like trifluoroacetic acid (TFA) to improve peak shape. googleapis.com The purity of the sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. This technique is highly reproducible and can detect impurities at very low levels. researchgate.net
Table 3: Typical HPLC Parameters for Analysis
| Parameter | Description |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance (e.g., at 254 nm and 270 nm) |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for the analysis of volatile compounds like this compound. cdc.gov The sample is vaporized and separated based on its boiling point and interactions with a capillary column, which is often coated with a phase like 5% diphenyl/95% dimethyl polysiloxane. cromlab-instruments.es
As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the compound. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification and purity assessment. capes.gov.brrsc.org
Table 4: Typical GC-MS Parameters for Analysis
| Parameter | Description |
| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Ramped oven temperature (e.g., 50°C to 250°C) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 40 - 400 amu |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively in synthetic organic chemistry to monitor the progress of a reaction. libretexts.org To monitor the formation of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate, typically coated with silica (B1680970) gel. researchgate.net
The plate is then developed in a suitable solvent system (eluent), which is a mixture of solvents of varying polarity. As the eluent moves up the plate, it carries the components of the mixture at different rates based on their polarity and affinity for the stationary phase. The starting materials and the product will have different retention factor (Rf) values, allowing the chemist to visualize the consumption of reactants and the appearance of the product. Due to its pyridine ring, the compound can be easily visualized under UV light. researchgate.netchemscene.com
Table 5: Typical TLC Setup for Reaction Monitoring
| Component | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ on an aluminum or glass plate |
| Mobile Phase (Eluent) | Mixture of a nonpolar and a polar solvent (e.g., Hexane:Ethyl Acetate) |
| Spotting | Capillary spotter with samples of starting material, co-spot, and reaction mixture libretexts.org |
| Visualization | UV lamp (254 nm) and/or chemical staining (e.g., iodine vapor) researchgate.net |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be grown as a single crystal of sufficient quality, this technique can provide an unambiguous determination of its solid-state structure.
The analysis yields precise bond lengths, bond angles, and torsion angles. For this molecule, it would confirm the planarity of the pyridine ring and the geometry of the methyl acetate substituent. Furthermore, it reveals how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, or π–π stacking, which govern the physical properties of the solid. researchgate.netnih.gov While a specific structure for the title compound is not detailed in the literature, analysis of related pyridine derivatives demonstrates the utility of this technique for establishing definitive structural proof. researchgate.netnih.gov
Table 6: Key Parameters Determined by X-ray Crystallography
| Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry elements present in the crystal structure. |
| Atomic Coordinates | The precise (x, y, z) position of every atom in the molecule. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |
| Intermolecular Interactions | Non-covalent forces (e.g., hydrogen bonds, π-stacking) that define the crystal packing. researchgate.netnih.gov |
Theoretical and Computational Chemistry Studies on Methyl 2 4 Chloropyridin 2 Yl Acetate
Electronic Structure and Molecular Orbital Analysis
The electronic structure of methyl 2-(4-chloropyridin-2-yl)acetate is fundamentally governed by the interplay between the electron-withdrawing nature of the pyridine (B92270) ring nitrogen and the chloro substituent, and the electron-donating character of the methyl acetate (B1210297) group. The pyridine ring itself is an aromatic system with six delocalized π-electrons. libretexts.orgwikipedia.org However, the high electronegativity of the nitrogen atom leads to an uneven distribution of electron density across the ring, creating a dipole moment and influencing the molecule's reactivity. wikipedia.org
Molecular orbital (MO) theory provides a detailed picture of the electron distribution. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's chemical reactivity and electronic properties. In substituted pyridines, the energies and spatial distributions of these frontier orbitals are significantly affected by the nature and position of the substituents. ias.ac.inacs.org For this compound, the HOMO is expected to have significant contributions from the pyridine ring's π-system and the non-bonding orbitals of the oxygen atoms in the ester group. The LUMO is likely to be a π* anti-bonding orbital of the pyridine ring, with its energy lowered by the electron-withdrawing chloro group.
The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. rsc.org In the case of 4-chloro-1H-pyrrolo[2,3-b]pyridine, a related heterocyclic compound, density functional theory (DFT) calculations have shown a large HOMO-LUMO energy gap of 3.59 eV, implying high kinetic stability. rsc.org A similar level of stability can be anticipated for this compound due to the aromatic nature of the pyridine ring. The precise energy values for HOMO, LUMO, and the energy gap would require specific quantum chemical calculations.
Table 1: Predicted Electronic Properties of this compound (Illustrative) Note: These are hypothetical values based on trends observed in similar molecules and require specific computational verification.
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | ~ -1.0 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | ~ 5.5 eV | Indicates high kinetic stability and low reactivity. |
| Dipole Moment | ~ 2.5 D | Reflects the asymmetric electron distribution. |
Density Functional Theory (DFT) Calculations for Geometry Optimization and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method for accurately predicting the three-dimensional structure and electronic properties of molecules. ijesit.comresearchgate.net For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine its optimized geometry, including bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov The pyridine ring is expected to be planar, with the substituents lying in or close to the plane of the ring to maximize conjugation and minimize steric hindrance.
Table 2: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: These values are illustrative and based on typical bond lengths and angles in related structures. Actual values would be determined from DFT calculations.
| Parameter | Predicted Value |
| C-Cl Bond Length | ~ 1.74 Å |
| C-N Bond Lengths (in ring) | ~ 1.34 Å |
| C-C Bond Lengths (in ring) | ~ 1.39 Å |
| C=O Bond Length | ~ 1.21 Å |
| C-O Bond Length (ester) | ~ 1.33 Å |
| Pyridine Ring Dihedral Angle | ~ 0° (planar) |
Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can aid in the structural elucidation of novel compounds. github.io The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. researchgate.netnih.govrsc.org By performing GIAO calculations on the optimized geometry of this compound, it is possible to predict the ¹H and ¹³C NMR spectra. youtube.com
The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons on the pyridine ring will exhibit shifts characteristic of aromatic protons, with their precise values modulated by the positions of the chloro and methyl acetate substituents. The chloro group, being electron-withdrawing, will generally cause a downfield shift for nearby protons. The chemical shifts of the methylene (B1212753) protons and the methyl protons of the ester group can also be predicted. Comparing the computationally predicted NMR spectrum with an experimentally obtained spectrum is a powerful tool for structural verification.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative) Note: These are estimated values based on known substituent effects on pyridine rings and require specific computational verification.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 (bearing acetate) | ~ 155 |
| C3 | ~ 122 |
| C4 (bearing Cl) | ~ 148 |
| C5 | ~ 124 |
| C6 | ~ 150 |
| Methylene (-CH₂-) | ~ 40 |
| Carbonyl (C=O) | ~ 170 |
| Methyl (-OCH₃) | ~ 52 |
Modeling of Reaction Mechanisms and Transition States
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, including the identification of intermediates and transition states. researchgate.netucl.ac.uk For reactions involving this compound, such as nucleophilic aromatic substitution or hydrolysis of the ester, DFT calculations can be used to map out the potential energy surface. This involves locating the structures of the reactants, products, any intermediates, and the transition states that connect them.
The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. wuxibiology.com By calculating the activation energies for different possible reaction pathways, the most likely mechanism can be determined. For example, in a nucleophilic substitution reaction at the pyridine ring, computational modeling could help determine whether the reaction proceeds via a Meisenheimer complex and which position on the ring is most susceptible to attack. These models can also elucidate the role of catalysts in lowering the activation energy of a reaction.
Conformational Analysis and Molecular Dynamics Simulations
This compound possesses rotational freedom around the single bonds connecting the methyl acetate group to the pyridine ring. This allows the molecule to adopt various conformations. Conformational analysis aims to identify the most stable conformations (i.e., those with the lowest energy) and to determine the energy barriers between them. This can be achieved by systematically rotating the rotatable bonds and calculating the energy at each step, a process known as a potential energy surface scan.
Molecular dynamics (MD) simulations can provide further insights into the conformational behavior of the molecule over time, including how its conformation changes in the presence of a solvent. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motions and intermolecular interactions at an atomistic level. For this compound, MD simulations could reveal the preferred orientation of the ester group relative to the pyridine ring and how this is influenced by the surrounding solvent molecules.
Quantitative Structure-Activity Relationship (QSAR) Studies (theoretical, without direct biological claims)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their activity. ewha.ac.krnih.gov In a theoretical context, this involves calculating various molecular descriptors for a set of related molecules and correlating them with a known property, such as reactivity in a particular chemical reaction.
For a series of derivatives of this compound, where the substituents on the pyridine ring are varied, a QSAR model could be developed to predict their reactivity. The molecular descriptors used in such a study could include steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, atomic charges), and topological parameters. By developing a statistically significant QSAR model, the reactivity of new, unsynthesized derivatives could be predicted, thus guiding the design of molecules with desired chemical properties. derpharmachemica.comrsc.org
Interactions with Catalytic Species and Solvent Environments
The chemical behavior of this compound can be significantly influenced by its interactions with other chemical species, such as catalysts and solvent molecules. Computational modeling can be used to study these interactions at a molecular level.
For example, if a reaction involving this compound is catalyzed by a transition metal complex, DFT calculations can be used to model the binding of the substrate to the catalyst and to investigate the mechanism of the catalytic cycle. nih.gov This can provide insights into how the catalyst facilitates the reaction and can aid in the design of more efficient catalysts.
The solvent environment can also have a profound effect on the structure, reactivity, and stability of a molecule. researchgate.net Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant. These models can predict how the properties of this compound might change in different solvents, for example, how its conformational preferences or reactivity might differ in a polar versus a non-polar solvent.
Future Research Directions and Emerging Applications
Development of Novel and Sustainable Synthetic Routes
Future efforts in synthesizing Methyl 2-(4-chloropyridin-2-yl)acetate and related compounds are increasingly focused on green and sustainable chemistry principles. The goal is to develop methods that are not only efficient but also environmentally benign.
Key research trends include:
Cascade Reactions: Designing one-pot cascade or tandem reactions that form multiple chemical bonds in a single operation, reducing the need for intermediate purification steps, and minimizing solvent and reagent use. doaj.orgbohrium.com For instance, cascade reactions of ethyl 2-(pyridine-2-yl)acetates have been developed for the site-selective synthesis of complex fused heterocyclic systems like 5H-isochromeno[4,3-b]indolizin-5-ones. doaj.org
Benign Solvents: Shifting from traditional volatile organic compounds to greener alternatives such as water or polyethylene (B3416737) glycol (PEG). doaj.orgdntb.gov.ua Water, in particular, is being explored for unprecedented cascade reactions leading to quinolizines and quinolizinium (B1208727) salts. acs.org
Reusable Catalysts: The development and application of heterogeneous or reusable catalysts, such as activated fly ash, offer a pathway to more sustainable processes by simplifying catalyst recovery and reducing waste. bhu.ac.in
Multicomponent Reactions (MCRs): MCRs are being leveraged to construct complex molecules from simple, readily available starting materials in a single step. A notable example is the synthesis of 4-(pyridin-2-ylmethyl)-2-aminopyrroles (PMAPs) via a multicomponent tether catalysis protocol, which involves a novel cascade reaction accompanied by decarboxylation. acs.orgrsc.org
Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches
| Feature | Conventional Synthesis | Emerging Sustainable Synthesis |
| Solvents | Volatile Organic Compounds (e.g., DCM, Toluene) | Water, PEG, Ionic Liquids |
| Catalysts | Homogeneous, single-use catalysts | Heterogeneous, reusable catalysts (e.g., activated fly ash) |
| Process | Multi-step synthesis with purification at each stage | One-pot cascade reactions, Multicomponent Reactions (MCRs) |
| Efficiency | Often lower atom economy, more waste generated | High atom economy, reduced waste streams |
| Source | organic-chemistry.org | doaj.orgacs.orgbhu.ac.in |
Exploration of Unconventional Reactivity Patterns
Researchers are moving beyond the conventional reactions of the ester and pyridine (B92270) moieties to explore more unusual transformations. The presence of the 4-chloro substituent significantly influences the electronic properties of the pyridine ring, opening avenues for novel reactivity.
Future explorations include:
Dearomatization Reactions: The pyridine ring, typically aromatic and stable, can undergo dearomatization reactions under specific conditions to yield highly functionalized, non-aromatic structures like dihydropyridines and piperidines. researchgate.net This is a powerful strategy for adding three-dimensional complexity to planar aromatic precursors.
[3+2] Annulation: Oxidative [3+2] annulation reactions between 2-(pyridine-2-yl)acetates and reactants like maleimides, catalyzed by systems such as Cu(OAc)·H₂O/Ag₂CO₃, can produce complex polycyclic N-heterocycles like 1H-pyrrolo[3,4-b]indolizine-1,3-diones. researchgate.net
Decarboxylative Reactions: Protocols that involve the in-situ decarboxylation of the acetate (B1210297) group are being developed to generate pyridin-2-ylmethyl synthons. acs.org This allows for the incorporation of the pyridin-2-ylmethyl fragment into various heterocyclic scaffolds. acs.org
Chemodivergent Cross-Coupling: The presence of multiple reactive sites (e.g., the C-Cl bond) allows for selective functionalization. Future work will likely focus on developing catalytic systems where the reaction outcome can be switched by simply changing the ligand, as demonstrated in the selective Suzuki-Miyaura coupling of chloroaryl triflates. acs.org
Integration with Flow Chemistry and Automated Synthesis
To accelerate the discovery and optimization of reactions involving this compound, the integration of modern automation and continuous processing technologies is a key future direction.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the ability to scale up production rapidly and reliably. Applying flow chemistry to the synthesis and functionalization of pyridine derivatives would enable more efficient and reproducible manufacturing. While specific examples for this compound are still emerging, the principles are widely applicable to heterocyclic synthesis.
Automated Synthesis: High-throughput and automated synthesis platforms can be used to rapidly generate libraries of derivatives based on the this compound scaffold. This approach is invaluable for medicinal chemistry programs, allowing for the rapid exploration of structure-activity relationships (SAR). acs.org
Advanced Applications in Materials Science
The unique structural and electronic properties of the 4-chloropyridin-2-yl moiety make it an attractive building block for advanced materials.
Ligands for Coordination Complexes: The pyridine nitrogen and other potential coordination sites can act as ligands for metal ions. Research is ongoing into the synthesis of novel N-heterocyclic carbene (NHC) copper(II) complexes where substituted pyridinyl units are attached. researchgate.net These complexes have potential applications in catalysis, and the electronic tuning provided by the chloro-substituent can influence their reactivity. researchgate.net
Monomers for Functional Polymers: The reactivity of the pyridine ring and the potential for functionalization at the chloro position or the acetate group allow this compound to be considered as a monomer or a precursor to monomers for novel polymers. These materials could possess interesting optical, electronic, or thermal properties due to the incorporation of the N-heterocyclic unit.
Building Blocks for Polycyclic Aromatic Hydrocarbons (PAHs): Pyridine-based precursors are used to synthesize nitrogen-embedded PAHs. dntb.gov.ua These N-doped materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).
Theoretical Design of Next-Generation Pyridine-2-yl Acetate Derivatives
Computational chemistry and in silico modeling are becoming indispensable tools for guiding future research.
Density Functional Theory (DFT) Calculations: DFT is being used to elucidate reaction mechanisms, predict the regioselectivity of reactions, and understand the stability of intermediates and products. vu.nl For example, DFT calculations have been employed to predict the ¹H and ¹³C NMR spectra of complex molecules derived from pyridine precursors, aiding in structure elucidation. pitt.edu
In Silico Screening and Molecular Docking: For applications in medicinal chemistry, computational tools are used to design and screen virtual libraries of derivatives based on the this compound core. researchgate.netnih.gov Molecular docking studies can predict the binding affinity of these designed molecules to biological targets, helping to prioritize the synthesis of compounds with the highest potential therapeutic activity. researchgate.netnih.govresearchgate.net
Table 2: Examples of Computational Tools in Pyridine Derivative Research
| Computational Method | Application | Research Goal | Reference |
| Density Functional Theory (DFT) | NMR chemical shift prediction | Structural elucidation of complex natural product analogues | pitt.edu |
| DFT | Mechanistic studies of oxidative addition | Understanding ligand effects in catalysis | vu.nl |
| Molecular Docking | Binding affinity prediction | Identification of potential lead compounds for drug discovery | researchgate.netnih.gov |
| In Silico Design | Virtual library generation | Minimizing wet lab synthesis and prioritizing targets | acs.org |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-(4-chloropyridin-2-yl)acetate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 4-chloro-2-hydroxypyridine and methyl bromoacetate in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C . Optimization studies suggest that solvent choice (DMF vs. acetonitrile) and reaction time (6–12 hours) significantly impact yield (60–85%) and purity. Characterization via ¹H/¹³C NMR and HPLC is critical to confirm esterification and absence of side products like hydrolyzed acids.
Q. How can the structure of this compound be validated experimentally?
- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides unambiguous confirmation of the molecular structure, including bond angles and chlorine positioning . Complementary techniques like high-resolution mass spectrometry (HRMS) and FT-IR validate molecular weight (C₈H₈ClNO₂; ~197.61 g/mol) and functional groups (ester C=O stretch at ~1740 cm⁻¹) .
Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic media?
- Methodological Answer : The compound exhibits limited aqueous solubility but is soluble in DMSO, DMF, and dichloromethane. Stability studies indicate degradation under strong acidic/basic conditions (pH < 2 or > 10), with ester hydrolysis observed at elevated temperatures (>80°C). Storage at –20°C under inert gas (N₂/Ar) is recommended for long-term stability .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity and guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the chlorine atom at the pyridine 4-position and the ester carbonyl are reactive toward Suzuki coupling or hydrolysis. Docking studies (AutoDock Vina) with target enzymes (e.g., collagenases for antifibrotic applications) can prioritize derivatives with improved binding affinities .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory potency) may arise from assay conditions (e.g., cell line variability) or impurities. Rigorous purification (prep-HPLC, >99% purity) and standardized assays (e.g., MIC for antimicrobials, TNF-α ELISA for inflammation) are essential. Comparative studies with analogs (e.g., 4-bromo or 4-fluoro pyridines) isolate substituent effects .
Q. How can kinetic and mechanistic studies elucidate the ester’s role in multi-step syntheses of bioactive compounds?
- Methodological Answer : Time-resolved ¹H NMR monitors intermediates during reactions like Claisen condensation or Grignard additions. For instance, the ester group in this compound acts as a directing group in Pd-catalyzed cross-couplings, with kinetic profiles showing rate-limiting oxidative addition steps .
Methodological Notes
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time (1–2 hours) while maintaining yields >80% .
- Safety Protocols : Handle chlorinated pyridines in fume hoods with nitrile gloves; waste must be neutralized before disposal .
- Data Reproducibility : Report detailed NMR shifts (δ ppm) and coupling constants (J values) to enable cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
